molecular formula C13H21NO4 B13663262 Tert-butyl 3-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate

Tert-butyl 3-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate

Cat. No.: B13663262
M. Wt: 255.31 g/mol
InChI Key: LOBQHQNCPDIJSW-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H21NO4. It is a piperidine derivative that has found applications in various fields of scientific research due to its unique chemical properties.

Preparation Methods

The synthesis of tert-butyl 3-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl piperidine-1-carboxylate with methoxyacetyl chloride under basic conditions. The reaction typically proceeds at room temperature and yields the desired product after purification . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Tert-butyl 3-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

Tert-butyl 3-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function .

Comparison with Similar Compounds

Tert-butyl 3-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate can be compared with similar compounds such as:

    Tert-butyl 3-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate: This compound has an ethoxy group instead of a methoxy group, leading to differences in reactivity and applications.

    Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate:

These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity, making it a valuable compound in various research fields.

Properties

IUPAC Name

tert-butyl 3-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(16)14-7-5-6-10(9-14)8-11(15)17-4/h8H,5-7,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOBQHQNCPDIJSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(=CC(=O)OC)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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